molecular formula C4H4INS B3016683 5-Iodo-2-methylthiazole CAS No. 1412902-50-1

5-Iodo-2-methylthiazole

Cat. No. B3016683
M. Wt: 225.05
InChI Key: WSPHZZQQZDQEPV-UHFFFAOYSA-N
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Description

5-Iodo-2-methylthiazole is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Although the provided papers do not directly discuss 5-Iodo-2-methylthiazole, they do provide insights into the synthesis, structure, and reactivity of related thiazole and triazole compounds, which can be extrapolated to understand the properties and potential synthesis routes for 5-Iodo-2-methylthiazole.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions. For instance, the synthesis of 5-hydroxymethylthiazole from 2-chloro-5-chloromethylthiazole involves esterification, reduction dechlorination, and hydrolysis . Similarly, the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles from 1-(methylthio)acetone and nitriles suggests a potential route for synthesizing 5-Iodo-2-methylthiazole by substituting appropriate iodine-containing reagents in the reaction . Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction indicates the feasibility of introducing an iodine substituent into heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of heteroatoms within a five-membered ring. X-ray crystallography studies provide insights into the arrangement of atoms and the geometry of the molecules . For example, the crystal structure of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole derivative was determined, which can be related to the structural analysis of 5-Iodo-2-methylthiazole .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions. The reactivity of the sulfur atom in thiazole compounds is of particular interest, as it can be a site for electrophilic and radical attacks . The versatility of thiazole derivatives in forming novel heterocyclic scaffolds is demonstrated by the synthesis of diverse compounds from 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure and substituents. The presence of an iodine atom in 5-Iodo-2-methylthiazole would likely affect its polarity, reactivity, and interactions with other molecules. The antimicrobial and antiproliferative activities of some thiazole derivatives suggest potential biological applications for 5-Iodo-2-methylthiazole .

Scientific Research Applications

Applications in Medical Research

  • Spinal Cord Injury Treatment: A derivative of 5-Iodo-2-methylthiazole, specifically 5-(2-chloroethyl)-4-methylthiazole, has been explored for its potential in treating spinal cord injuries. This application highlights the compound's relevance in neurological research and therapy (Davis, 1954).

Applications in Material Science

  • Corrosion Inhibition: Research on similar compounds like 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) shows their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This suggests potential applications for 5-Iodo-2-methylthiazole in corrosion inhibition and protective coatings (Hassan, Abdelghani, & Amin, 2007).

Applications in Chemical Synthesis

  • Synthesis of Pharmaceutical Compounds

    The compound has been used in the synthesis of pharmaceuticals like heminevrin, indicating its significance in medicinal chemistry and drug development processes (Antonov et al., 1999).

  • Photophysical Properties Research

    Studies on 5-N-Arylamino-4-methylthiazoles derived from 4-methylthiazole demonstrate applications in exploring photophysical properties, hinting at possible uses of 5-Iodo-2-methylthiazole in similar research domains (Murai et al., 2017).

Applications in Solubility and Thermodynamics

  • Solubility and Thermodynamic Modeling: Investigations on 2-amino-5-methylthiazole's solubility in various organic solvents provide insights into its solubility behavior, which could be relevant for understanding the solubility characteristics of 5-Iodo-2-methylthiazole (Chen et al., 2017).

Applications in Biochemistry

  • Antibacterial Activity

    Research on derivatives of 4-methylthiazole indicates potential antibacterial properties, suggesting that 5-Iodo-2-methylthiazole could be explored for similar bioactive roles (Babu et al., 2016).

  • Radioactive Labeling in Biochemistry

    The use of iodo-1,2,3-triazoles in biochemical applications, particularly in radioactive labeling, suggests potential avenues for 5-Iodo-2-methylthiazole in similar biochemical research (Li et al., 2017).

Future Directions

The future directions of research on “5-Iodo-2-methylthiazole” and other thiazole derivatives could involve further exploration of their therapeutic applications, challenges associated with their use, and strategies for improved performance and use . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

5-iodo-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INS/c1-3-6-2-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHZZQQZDQEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylthiazole

CAS RN

1412902-50-1
Record name 5-IODO-2-METHYL-1,3-THIAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
MN Kad, RP Bhadane, SB Walke - International Journal of …, 2023 - Wiley Online Library
… Electrophilic substitution of iodine takes place at the C 5 position on thiazole, 2- methylthiazole, and 4-methyl thiazole leading to the formation of 5-iodothiazole, 5-iodo-2- methylthiazole…
Number of citations: 0 onlinelibrary.wiley.com

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